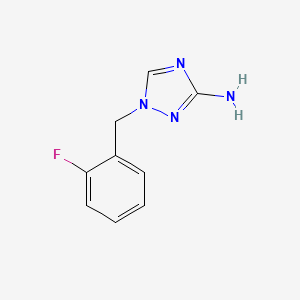

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNGYKFDIGXLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 2 Fluorobenzyl 1h 1,2,4 Triazol 3 Amine and Its Analogues

Established Synthetic Pathways to the 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine Core

The construction of the this compound framework can be approached through several well-documented synthetic routes. These pathways generally involve either the formation of the triazole ring from acyclic precursors already bearing the necessary functionalities or the post-synthesis modification of a pre-formed 1,2,4-triazole (B32235) ring.

The synthesis of the target compound fundamentally relies on the availability of key acyclic precursors. Thiosemicarbazides and acyl hydrazides are among the most crucial building blocks for constructing the 3-amino-1,2,4-triazole ring system. researchgate.netdergipark.org.tr

Thiosemicarbazides : These compounds are versatile intermediates for the synthesis of various heterocycles, including 1,2,4-triazoles. nih.gov For the target molecule, a key precursor would be a thiosemicarbazide (B42300) bearing the 2-fluorobenzyl group. A general approach to synthesizing N-substituted thiosemicarbazides involves the reaction of a corresponding hydrazine (B178648) with an isothiocyanate. Alternatively, condensation reactions between thiosemicarbazide and aldehydes or ketones yield thiosemicarbazones, which can be further cyclized. nih.govresearchgate.net For instance, 2-fluorobenzaldehyde (B47322) can be reacted with thiosemicarbazide in an ethanol/water mixture with a catalytic amount of acetic acid to form the corresponding thiosemicarbazone. nih.gov

Acyl Hydrazides : These are common starting materials for the synthesis of 1,2,4-triazoles, often used in condensation reactions. dergipark.org.tr They can be prepared by reacting carboxylic acid esters or acyl chlorides with hydrazine hydrate (B1144303).

Aminoguanidine (B1677879) : This is another fundamental precursor for the direct synthesis of 3-amino-1,2,4-triazoles. Commercially, 3-amino-1,2,4-triazole can be obtained by reacting an aminoguanidine salt with formic acid, followed by cyclization. google.com

Other Precursors : Modern synthetic approaches also utilize precursors such as substituted thioureas and amidines. acs.orgorganic-chemistry.org Thioureas can be formed and subsequently S-alkylated and cyclized in one-pot procedures to generate the 3-amino-1,2,4-triazole core. acs.org

The formation of the 1,2,4-triazole ring is the cornerstone of the synthesis. The choice of mechanism and reaction conditions depends heavily on the starting precursors.

Cyclization of Thiosemicarbazide Derivatives : A widely used method involves the oxidative cyclization of thiosemicarbazides or their corresponding thiosemicarbazones. mdpi.comresearchgate.net For example, 1-acylthiosemicarbazides can undergo cyclodehydration, typically in the presence of a base like sodium hydroxide, to yield 4H-1,2,4-triazole-3-thiones. dergipark.org.trnih.gov These thiones are versatile intermediates that can be further converted to the desired 3-amino derivatives. The reaction involves an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration.

From Amidrazones : Amidrazones, which can be formed from the reaction of hydrazides with activated amides, undergo oxidative cyclization with aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles, demonstrating the versatility of this class of intermediates. dergipark.org.tr

From Cyanamide (B42294) : A direct approach involves reacting hydrazine hydrate and formic acid with cyanamide to form aminoguanidine formate, which is then cyclized by heating to produce 3-amino-1,2,4-triazole. google.com

The conditions for these cyclization reactions are diverse and can be tailored to the specific substrates. They range from heating in basic aqueous solutions (e.g., NaOH) to microwave-assisted reactions in the absence of a catalyst, which can offer mild conditions and excellent functional group tolerance. dergipark.org.trorganic-chemistry.orgnih.gov

| Precursor Type | Typical Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Acylthiosemicarbazide | NaOH (aq), Reflux | 1,2,4-Triazole-3-thione | dergipark.org.trnih.gov |

| Thiosemicarbazone | Oxidizing Agent (e.g., O₂) | 1,2,4-Triazole-3-thione | researchgate.net |

| Hydrazine & Formamide (B127407) | Microwave Irradiation | Substituted 1,2,4-Triazole | organic-chemistry.org |

| Cyanamide, Hydrazine, Formic Acid | Heating (110-200 °C) | 3-Amino-1,2,4-triazole | google.com |

| Thiourea, Hydrazide | Heating (100 °C), One-Pot | 3-Amino-1,2,4-triazole | acs.org |

The introduction of the 2-fluorobenzyl group at the N1 position of the triazole ring is a critical step. This can be accomplished via two primary strategies:

Pre-functionalization : This approach involves using a precursor that already contains the 2-fluorobenzyl group, such as 2-fluorobenzylhydrazine. This hydrazine can then be used to build the triazole ring, ensuring the substituent is in the desired position from the outset.

Post-synthesis Alkylation : This is a more common and versatile strategy where the 3-amino-1,2,4-triazole core is first synthesized and then alkylated using a suitable 2-fluorobenzylating agent, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. The regioselectivity of this alkylation is a key consideration, as N1, N2, and N4 alkylation are all possible. researchgate.net Generally, N1-alkylation is favored. nih.gov The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. organic-chemistry.org The use of ionic liquids and microwave conditions has been shown to provide excellent yields and regioselectivity for N1-alkylation. researchgate.net Phase transfer catalysis is another technique that can improve yields and shorten reaction times in such alkylation reactions. ekb.eg

The 3-amino group is a defining feature of the target molecule. Its incorporation is typically designed into the synthesis from the beginning stages.

From Thiosemicarbazides : The use of thiosemicarbazide as a precursor inherently provides the necessary atoms for the 3-amino (or a convertible 3-thiol) functionality. Cyclization of thiosemicarbazides often leads to 3-thioxo-1,2,4-triazoles. nih.gov The thione group can then be converted to an amino group, for example, through S-alkylation followed by nucleophilic substitution with an amine.

From Aminoguanidine : As mentioned, reacting aminoguanidine with formic acid or its derivatives is a direct route to the 3-amino-1,2,4-triazole ring. google.com

From Cyanogen (B1215507) Bromide : In some synthetic schemes, the 3-amino group is introduced by reacting a suitable intermediate with cyanogen bromide (BrCN) and a base. nih.gov

From Thioureas : A one-pot method involves the formation of an asymmetrically substituted thiourea, followed by alkylation and ring closure with a hydrazide, directly yielding the 3-amino-1,2,4-triazole structure. acs.org

For research purposes, obtaining the target compound in high yield and purity is paramount. Optimization strategies focus on reaction conditions and purification techniques.

Reaction Conditions : Fine-tuning parameters such as solvent, temperature, reaction time, and catalyst can significantly impact the outcome. For instance, in the alkylation of 1,2,4-triazoles, the choice of solvent and temperature can dramatically influence regioselectivity. organic-chemistry.org The use of microwave irradiation has emerged as a powerful tool to accelerate reactions, improve yields, and often provide cleaner products compared to conventional heating. organic-chemistry.orgresearchgate.net

Catalysis : The use of phase transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be beneficial, especially in alkylation reactions involving a solid and a liquid phase, leading to enhanced yields and faster reactions. ekb.eg Copper-catalyzed reactions have also been employed for the synthesis of 1,2,4-triazole derivatives under an air atmosphere. organic-chemistry.org

Purification : Standard laboratory techniques, including recrystallization, column chromatography, and filtration through silica (B1680970) gel, are employed to isolate the final product and ensure high purity suitable for analytical and biological evaluation. nih.gov

Strategies for Structural Modification and Library Generation

The this compound scaffold is an excellent candidate for the development of compound libraries for structure-activity relationship (SAR) studies. Modifications can be introduced at several positions on the molecule.

Modification of the 3-Amino Group : The primary amine at the C3 position is a versatile handle for derivatization. It can undergo acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents. It can also be converted into Schiff bases by reacting with various aldehydes, which can serve as final products or be further reduced. nih.govresearchgate.net

Substitution at the C5 Position : While the parent compound is unsubstituted at C5, this position can be functionalized by selecting an appropriate precursor during the ring formation step. For example, using an acyl hydrazide other than formyl hydrazide in a cyclization reaction will introduce a substituent at the C5 position. This allows for the incorporation of various alkyl or aryl groups. nih.govnih.gov

Variation of the N1-Substituent : The 2-fluorobenzyl group can be readily replaced by a wide range of other substituted benzyl (B1604629), alkyl, or aryl groups. This is typically achieved by using different alkylating agents in the N-alkylation step of the pre-formed 3-amino-1,2,4-triazole core. researchgate.netnih.gov This strategy allows for a systematic exploration of the steric and electronic requirements of the N1-substituent.

Library Generation : Combinatorial and parallel synthesis techniques are well-suited for generating libraries of these analogues. acs.org One-pot, multi-component reactions are particularly powerful, allowing for the rapid assembly of diverse structures by simply varying the starting materials (e.g., different hydrazines, amidines, and isothiocyanates). organic-chemistry.org

| Position of Modification | Synthetic Strategy | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| 3-Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide |

| 3-Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imine |

| 5-Position | Cyclization with Substituted Precursor | Substituted Acyl Hydrazides | Alkyl, Aryl |

| 1-Position (Benzyl Ring) | N-Alkylation | Substituted Benzyl Halides | Variously substituted N1-benzyl groups |

Diversification Approaches on the Benzyl Moiety (e.g., halogenation, alkylation)

Modification of the benzyl group in this compound analogues is a key strategy for creating structural diversity. Techniques such as halogenation and alkylation are employed to alter the electronic and steric properties of the molecule, which can significantly influence its chemical behavior.

Halogenation: The introduction of halogen atoms onto the benzyl ring can be achieved through various methods. For instance, direct halogenation of 4-aryl-1,2,3-triazoles has been accomplished using potassium halides (KBr, KCl, KI) with oxone as an oxidant under transition-metal-free conditions, yielding halogenated products in good to excellent yields. rsc.org This approach offers a convenient way to introduce chloro, bromo, or iodo substituents onto the aromatic ring.

Alkylation: Alkylation of the benzyl moiety is another effective diversification strategy. Friedel-Crafts acylation of substituted benzenes with chloroacetyl chloride, using a strong Lewis acid like aluminum trichloride, can introduce an acyl group that can be further modified. nih.gov Subsequent reaction of the resulting phenacyl chloride derivatives with 1,2,4-triazole can lead to the desired N-substituted triazole. nih.gov Additionally, the alkylation of 1,2,4-triazole with various benzyl halides, often in the presence of a base, is a common method to introduce substituted benzyl groups at the N1 position. researchgate.net The choice of base and solvent can influence the regioselectivity of this reaction, yielding either 1- or 4-alkylated isomers. researchgate.net

| Modification Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Halogenation | Potassium halides (KBr, KCl, KI), Oxone | Introduction of halogen atoms onto the aryl ring | rsc.org |

| Alkylation (via Friedel-Crafts) | Substituted benzene (B151609), Chloroacetyl chloride, AlCl3 | Formation of phenacyl chloride derivatives for further reaction | nih.gov |

| Alkylation (Direct) | 1,2,4-Triazole, Substituted benzyl halides, Base (e.g., DBU) | Formation of 1-substituted-1,2,4-triazoles | researchgate.net |

Substitution Patterns on the Triazole Ring for Analogue Synthesis

The synthesis of analogues of this compound often involves modifying the substitution pattern on the triazole ring itself. This can be achieved through various synthetic routes that allow for the introduction of different functional groups at the C3 and C5 positions.

A general method for preparing 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives. acs.org The substituents on the final triazole can be varied by starting with appropriately substituted anilines or by modifying the amine component in the final cyclization step. acs.org For instance, 1,5-disubstituted 3-amino-1H-1,2,4-triazoles can be synthesized from a subsequent reaction of N-cyanobenzimidates with cyanamide. organic-chemistry.org

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a one-pot, two-step process starting from a carboxylic acid and an amidine. frontiersin.org This method demonstrates high regioselectivity and tolerance for various functional groups. frontiersin.org Another approach involves the reaction of hydrazines with formamide under microwave irradiation, which provides a catalyst-free method for synthesizing substituted 1,2,4-triazoles. organic-chemistry.org

Furthermore, catalyst-controlled regioselective [3+2] cycloaddition reactions of isocyanides with diazonium salts offer a versatile route to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, depending on whether a silver(I) or copper(II) catalyst is used. organic-chemistry.orgisres.org

Chemical Modifications of the 3-Amine Group (e.g., acylation, Schiff base formation)

The 3-amine group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Acylation: The amino group can be readily acylated to form amides. For example, 3-amino-1,2,4-triazole can be acylated using acetylimidazole in acetonitrile (B52724) to yield 2-acetyl-3-amino-1,2,4-triazole. acs.org This reaction can be extended to higher acyl analogues using stoichiometric amounts of the appropriate acylating agent. acs.org

Schiff Base Formation: The primary amine of the 3-amino-1,2,4-triazole moiety readily undergoes condensation with various aldehydes and ketones to form Schiff bases (imines). dergipark.org.tr This reaction is a cornerstone for creating diverse molecular architectures. The condensation of aminotriazoles with a variety of aromatic aldehydes can be efficiently carried out under ultrasound irradiation, affording the desired Schiff bases in excellent yields within minutes. nih.gov These Schiff bases, characterized by the azomethine (-CH=N-) group, are stable, especially when derived from aromatic aldehydes due to conjugation. dergipark.org.trnih.gov

| Modification | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acylation | Acetylimidazole, Acetonitrile | N-Acyl-3-amino-1,2,4-triazoles | Forms stable amide linkage. | acs.org |

| Schiff Base Formation | Aromatic aldehydes | 3-(Arylideneamino)-1,2,4-triazoles | Formation of an imine bond; can be facilitated by ultrasound. | dergipark.org.trnih.gov |

Modern Synthetic Techniques and Sustainable Chemistry Principles in Triazole Synthesis

In recent years, the synthesis of triazoles has increasingly incorporated modern techniques and the principles of green chemistry to enhance efficiency and reduce environmental impact. rsc.orgresearchgate.net

Modern Synthetic Techniques: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives. rjptonline.org This technique often leads to faster reaction times, higher yields, and purer products by minimizing the formation of byproducts. rjptonline.org For example, the reaction of 1,2,4-triazole-3-thiol with substituted benzaldehydes under microwave irradiation is a rapid method for preparing Schiff's bases. rjptonline.org Another modern approach is the use of electrochemical methods, which can provide 1-aryl and 1,5-disubstituted 1,2,4-triazoles from readily available starting materials without the need for strong oxidants or transition-metal catalysts. isres.org

Sustainable Chemistry Principles: The principles of green chemistry are being actively applied to triazole synthesis. rsc.orgconsensus.app This includes the use of environmentally benign solvents like water and glycerol. consensus.app For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been successfully performed in water, allowing for the recycling of the catalyst and solvent. consensus.app The development of reusable catalysts, such as zinc oxide nanoparticles, further aligns with sustainable practices by minimizing waste. rsc.org Metal-free and oxidant-free reactions are also gaining prominence. An example is the three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines to produce structurally diverse 1H-1,2,4-triazol-3-amines under mild conditions. isres.org These approaches prioritize atom economy and reduce the generation of hazardous waste. isres.orgconsensus.app

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structural Variations on Biological Interactions

The biological activity of any compound is intrinsically linked to its molecular structure. rsc.org For derivatives of 1,2,4-triazole (B32235), a class of heterocyclic compounds with a wide spectrum of pharmacological activities, systematic modifications of the core structure and its substituents are crucial for optimizing therapeutic potential. tandfonline.comnih.gov Structure-Activity Relationship (SAR) studies for this class of compounds involve a methodical exploration of how variations in different parts of the molecule—namely the substituent at the N-1 position, the functional group at the C-3 position, and the triazole ring itself—influence interactions with biological targets.

The presence of a 2-fluorobenzyl group at the N-1 position of the triazole ring is a significant determinant of the molecule's biological profile. The incorporation of fluorine atoms into therapeutic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.gov Fluorine substitution can lead to improved metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins. nih.govnih.gov

In the context of triazole derivatives, the fluorobenzyl moiety has been shown to be critical for activity. For instance, a study on 1,2,3-triazole derivatives identified a compound with an ortho-fluorobenzyl group as one of the most effective inhibitors of β-D-glucosidase. tandfonline.com The position of the fluorine atom on the benzyl (B1604629) ring is also vital. The ortho position, as in 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, can influence the molecule's conformation and its ability to fit into the binding site of a target enzyme or receptor. Docking studies of similar compounds have highlighted the significance of the substituted benzyl side chain for antifungal activity. nih.gov The combination of the aromatic benzyl ring and the highly electronegative fluorine atom can facilitate various non-covalent interactions, including hydrophobic and hydrogen bonding, which are essential for ligand-receptor binding.

The 3-amino group on the 1,2,4-triazole core is a key functional feature that often plays a pivotal role in the compound's mechanism of action. This group can act as a hydrogen bond donor, a critical interaction for anchoring the molecule to its biological target. pensoft.net Numerous studies have underscored the importance of the 3-amino moiety for the biological activities of 1,2,4-triazoles. nih.gov

The structural characteristics of 3-amino-1,2,4-triazole allow it to serve as a bioisostere for urea, which can lead to improved solubility and a reduced tendency for aggregation. urfu.ru SAR studies have shown that modifications to this amino group can significantly modulate biological activity. For example, converting the primary amine into Schiff bases has been shown to enhance the antibacterial activity of some 4-amino-1,2,4-triazole (B31798) derivatives. mdpi.com Furthermore, in a series of anti-lung cancer agents, the 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine scaffold was found to be essential for potent cytotoxicity. nih.gov The presence and accessibility of the 3-amino group are thus critical for both the pharmacodynamic and pharmacokinetic profiles of these compounds.

| Base Scaffold | Modification on Amino Group | Resulting Biological Activity | Reference |

|---|---|---|---|

| 4-Amino-5-(4-fluorobenzylthio)-4H-1,2,4-triazole | Formation of Schiff bases | Enhanced antibacterial activity | mdpi.com |

| 1-Sulfonyl-1H-1,2,4-triazole-3,5-diamine | Substitution on the 3-amino group | Inhibition of Yellow Fever Virus | nih.gov |

| 4,5-disubstituted-4H-1,2,4-triazole | Primary 3-amine group maintained | Potent anti-lung cancer activity | nih.gov |

The 1,2,4-triazole ring is not merely a scaffold but an active pharmacophore that is stable to metabolic degradation. pensoft.netresearchgate.net The nitrogen atoms within the triazole ring are crucial for biological activity, often acting as hydrogen bond acceptors or coordinating with metal ions in enzyme active sites, such as the heme iron of cytochrome P450 lanosterol (B1674476) 14α-demethylase, a key target for antifungal triazoles. nih.govpensoft.net

Substitutions at other positions of the triazole ring, such as the N-4 or C-5 positions, can profoundly impact the compound's biological and pharmacological properties. For example, SAR studies on a series of 1,2,4-triazolo[3,4-b] tandfonline.comresearchgate.netnih.govthiadiazines revealed that different substituents led to varying degrees of antibacterial activity. nih.gov Similarly, in a series of potential anticancer agents, the nature of the substituent at the C-5 position of the 1,2,4-triazole ring was a key determinant of cytotoxicity against various cancer cell lines. mdpi.com These findings demonstrate that while the 1,2,4-triazole core is essential, its activity is finely tuned by the pattern of substitution around the ring.

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when structural modifications introduce chiral centers. Many potent biological agents based on the triazole scaffold, such as the antifungal drug fluconazole (B54011) and its analogs, contain one or more stereocenters. tandfonline.comnih.gov For these compounds, biological activity is often highly stereospecific, with one enantiomer or diastereomer exhibiting significantly greater potency than the others.

For example, in the development of antifungal 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, the specific stereoisomer is crucial for effective inhibition of the target enzyme. tandfonline.com Therefore, should further development of this compound involve the introduction of substituents that create a chiral center (e.g., on the benzylic carbon or on a side chain attached to the triazole ring), it would be imperative to synthesize and test individual stereoisomers. This approach is essential to identify the most active isomer and to understand the three-dimensional structural requirements for optimal interaction with the biological target.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of compounds to their biological activity. rsc.org These predictive models are invaluable tools in drug discovery, allowing for the rational design of new, more potent analogs and reducing the need for extensive experimental screening. researchgate.netzsmu.edu.ua For 1,2,4-triazole derivatives, various QSAR models have been successfully developed to predict activities ranging from antifungal and antibacterial to anticancer and enzyme inhibition. rsc.orgtandfonline.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find the best correlation between these descriptors and the observed biological activity. rsc.org

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net For 1,2,4-triazole derivatives, a variety of descriptors have been employed to build predictive models. These can be broadly categorized as follows:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as Natural Population Analysis (NPA) charges on specific atoms. These descriptors are crucial for modeling interactions based on electronic effects. rsc.orgresearchgate.netnih.gov

Steric and Electrostatic Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) are used to generate 3D QSAR models. These models calculate the steric and electrostatic fields around a molecule, providing insights into how the shape and charge distribution of a compound influence its interaction with a receptor binding site. nih.govnih.gov

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molar refractivity (MR), and the number of hydrogen bond donors and acceptors (HBD/HBA). They are fundamental in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Constitutional Descriptors: These are the most straightforward descriptors and include properties like molecular weight (MW) and molar volume (MV), which relate to the size and composition of the molecule. researchgate.net

The successful development of a QSAR model relies on identifying the combination of these descriptors that best explains the variance in the biological activity of the training set of compounds. tandfonline.com

| Descriptor Type | Specific Descriptor Examples | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Quantum Chemical | NPA Charges, HOMO/LUMO Energy | Describes electronic aspects of ligand-receptor interactions. | rsc.orgresearchgate.netnih.gov |

| Steric/Electrostatic | CoMFA fields | Relates 3D shape and charge distribution to binding affinity. | nih.govnih.gov |

| Physicochemical | logP, Hydrogen Bond Donors/Acceptors | Predicts membrane permeability and binding interactions. | researchgate.net |

| Constitutional | Molecular Weight (MW), Molar Volume (MV) | Reflects the size and bulk of the molecule. | researchgate.net |

Statistical Methodologies for Model Construction (e.g., Partial Least Squares Regression)

In Quantitative Structure-Activity Relationship (QSAR) studies of this compound and its analogs, robust statistical methodologies are essential to build predictive models. Among the most commonly employed techniques is Partial Least Squares (PLS) regression. researchgate.net PLS is particularly well-suited for 3D-QSAR approaches like CoMFA and CoMSIA, where the number of predictor variables (field descriptors) can greatly exceed the number of compounds in the dataset, and multicollinearity among variables is common. researchgate.netnih.gov

The primary goal of PLS is to find a linear relationship between the independent variables (X), which represent the physicochemical or structural properties of the molecules, and the dependent variable (Y), which is the biological activity (e.g., pIC50). researchgate.net It achieves this by creating a small number of orthogonal latent variables, or principal components, from the X-variables that have the best predictive power for the Y-variable.

The process begins with a training set of molecules with known biological activities. For this set, a PLS model is generated and its statistical significance is rigorously evaluated. Key statistical parameters used to assess the quality of the model include:

q² (Cross-validated correlation coefficient): This is a measure of the internal predictive ability of the model. It is typically determined using the leave-one-out (LOO) cross-validation method. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. A q² value greater than 0.5 is generally considered indicative of a model with good predictive capability. researchgate.net

r² (Non-cross-validated correlation coefficient): This parameter measures the goodness of fit, or how well the model explains the variance in the observed biological activity of the training set. An r² value close to 1.0 suggests a strong correlation between the predicted and experimental activities. nih.gov

Standard Error of Prediction (SEP) or RMSE (Root Mean Square Error): These values indicate the average deviation between the predicted and actual activity values, providing a measure of the model's accuracy. mdpi.com

External validation is also a critical step, where the predictive power of the established model is tested on a set of compounds (the test set) that were not used during model generation. nih.govresearchgate.net A high predicted r² (pred_r²) for the test set confirms the model's robustness and its ability to generalize to new, untested compounds. nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (LOO) | 0.745 | Indicates good internal model predictivity. |

| r² | 0.933 | Shows a strong correlation between descriptors and biological activity. |

| Optimal Number of Components | 5 | The number of latent variables that provides the best balance of fit and predictivity. |

| F-value | 98.5 | Indicates high statistical significance of the model. |

| Standard Error of Prediction (SEP) | 0.215 | Represents the average error in predicted activity units. |

| pred_r² (External Test Set) | 0.851 | Confirms the model's ability to predict the activity of new compounds. |

Application of 3D-QSAR (CoMFA, CoMSIA) to Understand Binding Interactions

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods are powerful tools for elucidating the interaction between a series of ligands, such as derivatives of this compound, and their biological target. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. mdpi.com

Both methods require the three-dimensional alignment of the molecules in the dataset, typically using the most active compound or a common substructure as a template. semanticscholar.org Once aligned, the molecules are placed in a 3D grid.

CoMFA (Comparative Molecular Field Analysis): CoMFA calculates the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between each compound and a probe atom (usually a sp³ carbon with a +1 charge) at each grid point. nih.gov These calculated energy values form the independent variables that are then correlated with the biological activity using PLS analysis. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to influence activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours identify regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.com This provides a more comprehensive understanding of the intermolecular interactions. CoMSIA uses a Gaussian function for the distance dependence between the probe and the molecule's atoms, which results in smoother, more easily interpretable contour maps compared to CoMFA. semanticscholar.org

Hydrophobic Maps: Yellow or white contours often show regions where hydrophobic groups are favorable, while gray or purple contours indicate areas where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps: Cyan contours may indicate regions favorable for H-bond donors, while magenta or purple contours highlight areas favorable for H-bond acceptors.

By analyzing these contour maps in the context of the target's active site (if known), researchers can gain detailed insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern the binding and activity of the compound series. mdpi.com

Interpretation of QSAR Results for Guiding Rational Design

The ultimate goal of a QSAR study is to provide clear, actionable insights for the rational design of new, more potent, and selective compounds. nih.gov The interpretation of CoMFA and CoMSIA contour maps is central to this process. By overlaying a highly active molecule like this compound onto the generated maps, chemists can visualize the structural features responsible for its activity and identify opportunities for optimization. mdpi.com

For a hypothetical series of 1-(benzyl)-1H-1,2,4-triazol-3-amine analogs, the interpretation might yield the following design strategies:

Steric Field Analysis: If a green contour appears near the 2-position of the benzyl ring, it would support the finding that a substituent, such as the fluorine atom in this compound, is sterically favorable in that region. This could guide the synthesis of analogs with other small- to medium-sized substituents at this position to further probe this interaction. Conversely, a yellow contour in the same area would suggest that the fluorine is already at the optimal size limit and larger groups would decrease activity. nih.gov

Electrostatic Field Analysis: A large red contour encompassing the 2-position of the benzyl ring would indicate that an electronegative group is highly favorable for activity. This would provide a strong rationale for the observed activity of the 2-fluoro derivative and suggest that exploring other electron-withdrawing groups (e.g., -Cl, -CN) at this or other positions indicated by red contours could be a fruitful strategy. nih.gov A blue contour near the 3-amine group of the triazole ring would suggest that maintaining the basicity and positive electrostatic potential of this group is crucial for interaction with the target, likely through a hydrogen bond or ionic interaction.

Hydrophobic and H-Bonding Analysis (from CoMSIA): A yellow hydrophobic contour around the benzyl ring would confirm that this lipophilic moiety is important for binding, possibly by fitting into a hydrophobic pocket in the receptor. mdpi.com A magenta (H-bond acceptor) contour near one of the triazole nitrogen atoms would suggest its importance in accepting a hydrogen bond from a residue in the active site, a key piece of information for maintaining the core scaffold. mdpi.com

These interpretations transform the statistical data from the QSAR model into a set of design rules. These rules allow medicinal chemists to prioritize which new analogs to synthesize, focusing on modifications that are predicted to enhance biological activity. This approach significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.govnih.gov

| Structural Region | QSAR Map Feature | Interpretation | Design Strategy |

|---|---|---|---|

| Benzyl Ring (Position 2) | Green (Steric) & Red (Electrostatic) | A small, electronegative substituent is favorable. | Retain or substitute Fluorine with Chlorine or a Cyano group. |

| Benzyl Ring (Position 4) | Yellow (Steric) | Bulky groups are unfavorable. | Avoid large substituents at this position. |

| Triazole Ring (N4) | Magenta (H-bond Acceptor) | An H-bond acceptor is critical for activity. | Maintain the 1H-1,2,4-triazole core without substitution at this nitrogen. |

| Amine Group (-NH2 at C3) | Cyan (H-bond Donor) | An H-bond donor is favorable. | Keep the primary amine; avoid converting to secondary or tertiary amines. |

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Levels

Identification and Biochemical Characterization of Molecular Targets

The 1,2,4-triazole (B32235) scaffold is a prominent feature in many enzyme inhibitors. researchgate.netisp.edu.pk The mechanism often involves the triazole ring coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues, leading to inhibition.

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a critical target for antifungal agents. acs.orgbohrium.com Triazole derivatives act as potent inhibitors by binding to the heme iron atom in the active site of CYP51, disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov This inhibition leads to the collapse of the cell membrane and fungistatic or fungicidal effects. A variety of benzimidazole-1,2,4-triazole derivatives have shown significant activity against this enzyme. acs.org For instance, certain derivatives exhibited higher antifungal activity against C. glabrata than the standard drugs voriconazole (B182144) and fluconazole (B54011). acs.org

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 is a key immunomodulatory enzyme and a target in cancer immunotherapy. nih.govfrontiersin.org It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov Several 1,2,3-triazole derivatives have been developed as potent IDO1 inhibitors. nih.govfrontiersin.orgfrontiersin.org Molecular docking studies suggest these compounds bind to the ferrous form of IDO1, with the triazole moiety forming a coordinate bond with the heme iron. frontiersin.org One derivative, compound e with an o-bromobenzyl group on the triazole ring, showed a potent IC₅₀ value of 0.32 ± 0.07 μM in a Hela cell assay. frontiersin.org Other 4,5-disubstituted 1,2,3-triazole derivatives have also been identified as potent and selective IDO1 inhibitors with IC₅₀ values in the low nanomolar range. researchgate.net

Human Neutrophil Elastase (HNE) and Matrix Metalloproteinases (MMPs): HNE and MMPs are involved in tissue remodeling and inflammation, and their dysregulation is linked to various diseases. Docking studies on 20 triazole analogues identified potential inhibitors for HNE, MMP-2, and MMP-9. rjptonline.orgresearchgate.net One ligand, 2-(2,4-difluorophenyl)-1-(4-((1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, exhibited the highest binding energy for all three enzymes. rjptonline.orgresearchgate.net Other studies have synthesized 1,2,4-triazole derivatives that show MMP-9 inhibition of over 75% at a concentration of 100 μg/mL, with some compounds having IC₅₀ values as low as 1.65 and 2.55 μM. researchgate.net

Tyrosinase, Urease, and Xanthine Oxidase:

Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are relevant in cosmetics and food preservation. nih.govnih.gov A series of 1,2,4-triazole hydrazones were found to be potent tyrosinase inhibitors, with one compound showing an IC₅₀ of 0.9 μM, significantly lower than the standard kojic acid (IC₅₀ = 64.1 μM). nih.gov The inhibitory mechanism is believed to involve the nitrogen atoms of the triazole coordinating with the copper ions in the enzyme's active site. nih.gov

Urease: This enzyme is implicated in infections by pathogens like Helicobacter pylori. Certain fluorine-containing 1,2,4-triazole-5-one derivatives have been identified as efficient urease inhibitors. researchgate.netlew.ro

Xanthine Oxidase (XO): This enzyme plays a role in gout by producing uric acid. Some fluorine-containing 1,2,4-triazole derivatives have also shown good inhibitory activity against XO. researchgate.netlew.ro

| Enzyme Target | Derivative Type | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Tyrosinase | 1,2,4-Triazole hydrazone (compound 9) | 0.9 μM | nih.gov |

| Tyrosinase | Kojic acid (Standard) | 64.1 μM | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | 1,2,4-Triazole derivative (compound 4h) | 1.65 μM | researchgate.net |

| Matrix Metalloproteinase-9 (MMP-9) | 1,2,4-Triazole derivative (compound 4l) | 2.55 μM | researchgate.net |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Icotinib-1,2,3-triazole derivative (compound a17) | 0.37 μM | frontiersin.org |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Erlotinib-1,2,3-triazole derivative (compound e) | 0.32 ± 0.07 μM | frontiersin.org |

Molecular docking studies have been instrumental in elucidating the binding modes of 1,2,4-triazole derivatives within the active sites of their target enzymes. For instance, in the active site of lanosterol 14α-demethylase, docking studies revealed that the triazole ring forms a coordinate bond with the heme iron, while other parts of the molecule, such as a difluorophenyl group, engage in hydrophobic interactions. nih.gov Similarly, for IDO1 inhibitors, the 1,2,3-triazolyl group is positioned directly above the heme, allowing for interaction with the central ferrous ion. nih.gov In the case of MMP-9, it is suggested that the triazole moiety of the ligand should interact with the zinc ion in the active site for optimal binding. researchgate.net

Detailed thermodynamic studies on the binding of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine to its specific molecular targets are not extensively documented in the available literature. Such investigations, typically employing techniques like Isothermal Titration Calorimetry (ITC), would be necessary to determine the key thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the binding interaction. This information is crucial for understanding the driving forces behind ligand binding and for the rational design of more potent inhibitors.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The interaction of 1,2,4-triazole derivatives with their molecular targets triggers a cascade of events within biological systems, leading to the modulation of biochemical pathways and observable cellular responses.

The inhibition of specific enzymes by triazole compounds directly impacts their respective metabolic pathways.

Ergosterol Biosynthesis Pathway: By inhibiting lanosterol 14α-demethylase, triazole antifungals block the conversion of lanosterol to ergosterol. nih.govnih.gov This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising the integrity and function of the fungal cell membrane.

Kynurenine (B1673888) Pathway: IDO1 inhibitors block the catabolism of tryptophan into kynurenine. nih.gov This action preserves local tryptophan levels, which is essential for T-cell proliferation, and reduces the concentration of immunosuppressive kynurenine metabolites in the tumor microenvironment, thereby enhancing the anti-tumor immune response. nih.gov

Prostaglandin Synthesis: Some 1,2,4-triazole derivatives have been shown to inhibit platelet aggregation by inhibiting the cyclo-oxygenase-peroxidase complex, which is involved in the synthesis of prostaglandins. nih.gov

A significant body of research has focused on the antiproliferative and anticancer activities of 1,2,4-triazole derivatives. ddtjournal.comnih.gov These compounds induce a range of cellular responses that contribute to their therapeutic effects.

Antiproliferative Activity: Numerous novel 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HT29, HCT-116), liver (HepG2), and leukemia (K562) cell lines. ddtjournal.comrsc.orgekb.eg For example, a series of thiazolo[3,2-b] rjptonline.orgddtjournal.comrsc.org-triazoles showed potent activity, with one compound exhibiting a mean GI₅₀ of 1.37 µM, comparable to doxorubicin. nih.gov

Induction of Apoptosis: Several studies have shown that 1,2,4-triazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, novel indolyl 1,2,4-triazole derivatives were found to significantly induce apoptosis in breast cancer cell lines. rsc.org

Cell Cycle Arrest: In addition to apoptosis, these compounds can interfere with the cell cycle. The same indolyl 1,2,4-triazole derivatives were observed to arrest the cell cycle at the S phase or the G₀/G₁ phase, preventing cancer cell proliferation. rsc.org

Modulation of p53 Pathway: Some derivatives have been shown to exert their antiproliferative effects by modulating the p53 tumor suppressor pathway. Docking studies revealed high binding scores of certain thiazolo[3,2-b] rjptonline.orgddtjournal.comrsc.org-triazoles to MDM2, a negative regulator of p53. nih.gov This interaction leads to an increase in the p53 protein level, which can then trigger cell cycle arrest or apoptosis. nih.gov

| Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-b] rjptonline.orgddtjournal.comrsc.org-triazole (Compound 3b) | NCI-60 cell line panel | Mean GI₅₀ | 1.37 µM | nih.gov |

| Doxorubicin (Reference) | NCI-60 cell line panel | Mean GI₅₀ | 1.13 µM | nih.gov |

| Indolyl 1,2,4-triazole (Compound Vf) | MCF-7 (Breast) | IC₅₀ | 2.91 µM | rsc.org |

| Indolyl 1,2,4-triazole (Compound Vf) | MDA-MB-231 (Breast) | IC₅₀ | 1.914 µM | rsc.org |

| Indolyl 1,2,4-triazole (Compound Vg) | MCF-7 (Breast) | IC₅₀ | 0.891 µM | rsc.org |

| Indolyl 1,2,4-triazole (Compound Vg) | MDA-MB-231 (Breast) | IC₅₀ | 3.479 µM | rsc.org |

| Staurosporine (Reference) | MCF-7 (Breast) | IC₅₀ | 3.144 µM | rsc.org |

| Staurosporine (Reference) | MDA-MB-231 (Breast) | IC₅₀ | 4.385 µM | rsc.org |

Studying Intracellular Localization and Distribution for Mechanistic Insights

To fully comprehend the mechanism of action for this compound, it is essential to determine its location and distribution within the cell. The specific subcellular compartments where a compound accumulates can provide critical clues about its biological targets and the pathways it modulates.

The physicochemical properties of this compound are expected to heavily influence its passage across cellular membranes and its subsequent distribution. The fluorobenzyl group likely enhances lipophilicity, which can facilitate penetration into the cell and various organelles. Meanwhile, the 1,2,4-triazol-3-amine core provides hydrogen bonding capabilities, crucial for specific interactions with intracellular macromolecules. nih.govpensoft.net The 1,2,4-triazole ring is a stable structural motif found in numerous therapeutic agents, known for its ability to engage in biological interactions through hydrogen bonds and other non-covalent forces. pensoft.netresearchgate.net

Studies on structurally related compounds, such as 3-amino-1,2,4-triazole (3-AT), have demonstrated clear intracellular effects. For instance, 3-AT is known to inhibit the intracellular growth of pathogens like Brucella abortus within macrophages by suppressing the activity of the enzyme catalase. mdpi.com This highlights how a triazole-based compound can exert its biological function by targeting specific components within the host cell. Similarly, other derivatives of 1,2,4-triazol-3-amine have been shown to induce apoptosis in cancer cells by modulating intracellular proteins like Bcl-2. nih.gov

Investigating the specific localization of this compound would offer profound mechanistic insights. For example, accumulation in the mitochondria might suggest an effect on cellular respiration, while localization in the nucleus could imply interaction with genetic material or transcription factors.

Table 1: Predicted Influence of Structural Features on Intracellular Distribution

| Structural Feature | Physicochemical Property | Predicted Influence on Distribution |

|---|---|---|

| 2-Fluorobenzyl group | Increased lipophilicity | Enhances permeability across cell and organelle membranes. |

| 1,2,4-Triazole ring | Hydrogen bond acceptor/donor, dipole character | Facilitates specific binding to intracellular proteins and enzymes. nih.govpensoft.net |

| 3-Amine group | Hydrogen bond donor, potential for protonation | Mediates interactions with biological targets and can influence solubility and transport. |

Characterization of Allosteric vs. Orthosteric Binding Mechanisms

Defining the binding mechanism of a compound to its target protein is a cornerstone of pharmacological characterization. Binding can occur at the primary, functional site (orthosteric binding) or at a distinct, secondary site (allosteric binding). nih.govfrontiersin.org An orthosteric ligand typically competes directly with the endogenous substrate, whereas an allosteric modulator binds elsewhere, inducing a conformational change that alters the protein's activity. nih.govfrontiersin.orgresearchgate.net

The 1,2,4-triazole scaffold is a versatile pharmacophore present in compounds that exhibit various binding modes. nih.govresearchgate.net Notably, libraries of triazole-containing compounds have been successfully used to identify novel allosteric modulators for challenging drug targets like G-protein coupled receptors (GPCRs). nih.gov For example, a recent study identified new positive allosteric modulators (PAMs) for the glucagon-like-peptide-1 receptor (GLP-1R) from a large, customized triazole library. nih.gov This demonstrates the suitability of the triazole core for engaging with allosteric sites.

Determining whether this compound acts via an orthosteric or allosteric mechanism is critical. If it binds orthosterically, it would likely function as a competitive agonist or antagonist. If it binds allosterically, it could act as a positive or negative allosteric modulator (PAM or NAM), offering a more nuanced way to fine-tune a biological response. nih.govfrontiersin.org Allosteric modulators can provide greater selectivity and a more physiological response profile, as their effect is often dependent on the presence of the endogenous ligand. nih.govfrontiersin.org

Experimental techniques such as enzyme kinetic assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be employed to characterize the binding interaction. Ultimately, structural biology methods like X-ray crystallography or cryo-electron microscopy could provide definitive visualization of the binding site, confirming whether it is orthosteric or allosteric.

Table 2: Comparison of Orthosteric and Allosteric Binding Mechanisms

| Characteristic | Orthosteric Binding | Allosteric Binding |

|---|---|---|

| Binding Site | Primary, active, or catalytic site of the protein. | A secondary site, topographically distinct from the orthosteric site. nih.govfrontiersin.org |

| Interaction | Directly competes with the endogenous ligand or substrate. | Induces a conformational change that modulates the activity of the orthosteric site. researchgate.net |

| Functional Effect | Typically competitive agonism, antagonism, or enzyme inhibition. | Can be positive (PAM), negative (NAM), or neutral modulation of the endogenous ligand's effect. nih.govfrontiersin.org |

| Selectivity | Can be challenging to achieve high selectivity between related protein family members due to conserved active sites. | May offer higher selectivity, as allosteric sites are generally less conserved. nih.govfrontiersin.org |

Computational Chemistry and Molecular Modeling Applications in Research on 1 2 Fluorobenzyl 1h 1,2,4 Triazol 3 Amine

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, docking studies are instrumental in understanding how it interacts with biological targets, such as enzymes or receptors.

These studies are foundational in rational drug design, allowing researchers to visualize and analyze the binding modes of triazole derivatives. pensoft.netpensoft.net The 1,2,4-triazole (B32235) nucleus is a versatile scaffold known to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and dipole-dipole bonds, which are critical for target binding. pensoft.net

Prediction of Preferred Binding Conformations and Orientations within Target Sites

Docking algorithms predict how this compound fits into the binding site of a target protein. The process involves sampling a wide range of possible conformations and orientations of the ligand within the receptor's active site. The most favorable binding pose is typically identified by a scoring function that estimates the binding affinity.

For instance, in studies of analogous triazole compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis, docking simulations have successfully predicted binding modes. nih.gov The uracil (B121893) and triazole rings of these analogs were shown to be stabilized by π-alkyl and π-π interactions with residues like Leu1035, Leu840, and Phe1047. nih.gov Similarly, the appended benzyl (B1604629) ring, a feature shared with this compound, demonstrated significant π-π interactions with Phe1047. nih.gov These findings suggest a likely binding orientation where the fluorobenzyl group of the target compound would penetrate a hydrophobic pocket, while the triazole-amine core engages in hydrogen bonding.

Identification of Critical Amino Acid Residues Involved in Binding Interactions

A key outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. These interactions anchor the compound in the active site and are vital for its biological activity. The nitrogen atoms of the 1,2,4-triazole ring are particularly important as they can act as hydrogen bond acceptors or donors. pensoft.net

In docking studies of similar 1,2,3-triazole-uracil hybrids with VEGFR-2, several key interactions were observed. nih.gov For example, one analog formed three conventional hydrogen bonds with Asn923 and Arg1051, while another showed hydrogen bonding with Cys919, Asp1046, and Lys868. nih.gov The fluorine atom, present in this compound, can also participate in specific interactions, as seen in related compounds where it interacts with residues like Val899. nih.gov These examples highlight the types of interactions that would be investigated for the target compound, likely involving residues such as cysteine, aspartate, and lysine.

| Interaction Type | Potential Interacting Residues (Based on Analogs) | Ligand Moiety Involved | Reference Target |

|---|---|---|---|

| Hydrogen Bond | Asn923, Arg1051, Cys919, Asp1046, Lys868 | Triazole Ring Nitrogens, Amine Group | VEGFR-2 |

| π-π Stacking | Phe1047 | Fluorobenzyl Ring, Triazole Ring | VEGFR-2 |

| Hydrophobic/π-Alkyl | Leu840, Cys919, Ala866, Leu1035, Val848 | Fluorobenzyl Ring, Uracil Core (in analogs) | VEGFR-2 |

Virtual Screening Methodologies for Identifying Potentially Active Analogues

Virtual screening utilizes molecular docking on a large scale to screen vast libraries of compounds against a specific protein target. This approach can be used to identify novel analogs of this compound with potentially improved activity.

In a typical workflow, a library of compounds structurally related to the parent molecule is docked into the target's active site. The compounds are then ranked based on their docking scores and predicted binding energies. researchgate.net Those with the most favorable scores are selected for further investigation, such as more computationally intensive simulations or experimental testing. This methodology was employed in a study of 112 different 1,2,4-triazole derivatives to identify potential antioxidant agents by docking them against six key enzymes involved in oxidative stress. pensoft.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing deeper insights into the stability and conformational flexibility of the complex. ajchem-a.com

Conformational Flexibility and Stability of Compound-Target Complexes

MD simulations are used to assess the stability of the binding pose predicted by docking. A simulation is run for a specific duration (e.g., 100 nanoseconds), and the trajectory is analyzed to see if the ligand remains stably bound within the active site. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are calculated. A stable RMSD value over time indicates that the complex is in equilibrium and the binding is stable. ajchem-a.com

Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein or ligand are flexible or rigid. ajchem-a.com For this compound, this would reveal how the fluorobenzyl group rotates and how the triazole core maintains its key hydrogen bonds over time, confirming the stability of the interactions identified in docking.

Free Energy Calculations of Binding (e.g., MM/PBSA, MM/GBSA)

To obtain a more accurate estimation of binding affinity than docking scores alone, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. semanticscholar.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. researchgate.netsemanticscholar.org

The process involves running an MD simulation of the ligand-protein complex and then analyzing snapshots from the trajectory to calculate the average free energy. researchgate.net The binding free energy is a critical parameter for ranking compounds, as it correlates more closely with experimental binding affinities. semanticscholar.org In studies of other inhibitors, MM/GBSA has been successfully used to quantitatively analyze binding interactions and rank compounds, demonstrating its predictive power. researchgate.net For this compound, these calculations would provide a robust quantitative assessment of its binding potency to a given target.

| Method | Purpose | Key Output | Typical Application |

|---|---|---|---|

| MM/PBSA | Calculate binding free energy | ΔGbind (kcal/mol) | Ranking potential inhibitors, refining docking results |

| MM/GBSA | Calculate binding free energy | ΔGbind (kcal/mol) | More computationally efficient alternative to MM/PBSA for ranking compounds |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. These calculations typically provide information on molecular orbitals and electrostatic potentials, which are crucial for predicting reactivity.

Prediction of Reactivity Hotspots and Potential Metabolic Vulnerabilities

The data from HOMO, LUMO, and MEP analyses are directly used to predict which parts of a molecule are most likely to engage in chemical reactions. Regions with high electron density (negative potential on an MEP map) are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are targets for nucleophiles. nih.gov This information can be used to hypothesize potential sites of metabolic transformation in a biological system. Due to the lack of specific computational data for this compound, a scientifically grounded prediction of its reactivity hotspots and metabolic vulnerabilities cannot be formulated.

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of a biological target is unknown. nih.govnih.gov This approach relies on the principle that molecules with similar shapes and chemical features are likely to bind to the same target and exhibit similar biological activities. Techniques like pharmacophore modeling and shape similarity are central to this strategy. nih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect.

While the 3-amino-1,2,4-triazole scaffold is recognized as an interesting pharmacophore in medicinal chemistry, no published research was found that specifically develops a pharmacophore model based on this compound or uses it in shape-similarity studies. urfu.ru Constructing such models would necessitate a set of active compounds with a common biological target, from which the key features could be abstracted.

Preclinical Research Paradigms and Biological Activity Profiling Focus on Research Methodologies and Observed Biological Phenomena

In Vitro Cellular and Biochemical Activity Assessments

The initial stages of evaluating the biological potential of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine and related compounds involve a suite of in vitro assays designed to elucidate their interactions with cellular systems and their effects on biochemical pathways.

To understand how triazole derivatives exert their effects, researchers first aim to identify their molecular targets within the cell. Computational tools are frequently employed as a preliminary step. In silico methods, such as SWISS target prediction, help to identify potential protein targets by comparing the compound's structure to databases of known bioactive molecules. pensoft.net This is often followed by molecular docking studies, which model the binding of the compound to the active site of a predicted target, such as the tubulin–combretastatin A-4 binding site, to assess binding affinity and key interactions. mdpi.com

Experimental validation of these predicted interactions is crucial. Cell-based reporter assays are a common method to confirm that the binding of a compound to its target leads to a downstream biological effect. For instance, assays for NF-κB activation can determine if a compound modulates this key inflammatory pathway. drughunter.com Such studies help confirm that the compound not only binds its target but also actively engages it to trigger a cellular response. pensoft.netdrughunter.com

Following target engagement, the broader effects of a compound on cellular behavior are investigated. A significant area of research for 1,2,4-triazole (B32235) derivatives has been their anti-proliferative activity, particularly in the context of cancer research. pensoft.netnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to quantify the cytotoxic effects of these compounds on various cancer cell lines. pensoft.net This assay measures the metabolic activity of cells, which correlates with cell viability.

Studies on related 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives have demonstrated potent cytotoxic activities against lung cancer cell lines (A549, NCI-H460) and hepatocyte carcinoma lines (Hep G2), with IC50 values indicating significant inhibition of cell proliferation. pensoft.netnih.gov

| Compound | Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | IC₅₀ | 1.09 µM | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | IC₅₀ | 2.01 µM | nih.gov |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | Percent Growth Inhibition (PGI) at 10 µM | 38.94% | mdpi.com |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal) | Percent Growth Inhibition (PGI) at 10 µM | 30.14% | mdpi.com |

| Triazole Derivative HB5 | Hep G2 (Liver) | IC₅₀ | 0.1 µM | pensoft.net |

To determine the mechanism of cell death, researchers utilize techniques such as flow cytometry and Western blotting. These methods can reveal whether cell death occurs via apoptosis (programmed cell death) or necrosis. For example, studies have shown that some triazole derivatives induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and BAX and activating executioner proteins such as caspase 3. nih.gov

The 1,2,4-triazole scaffold is a core component of many established antifungal agents and has been extensively investigated for broader antimicrobial properties. nih.govnih.gov The presence of a fluorobenzyl moiety, as in this compound, is a common structural feature in derivatives being explored for such activity. nih.gov

Standard laboratory methods are used to determine the efficacy of these compounds against a panel of pathogenic microbes. The agar (B569324) well diffusion method provides a preliminary qualitative assessment of antimicrobial activity. researchgate.net For quantitative analysis, broth microdilution assays are performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.comekb.eg These assays are conducted on a variety of laboratory strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Candida albicans, Aspergillus niger). researchgate.netnih.gov Research has shown that many 1,2,4-triazole derivatives exhibit potent activity, with MIC values often comparable or superior to standard antimicrobial drugs. nih.govnih.gov

| Compound Structure | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |

|---|---|---|---|---|

| Clinafloxacin-1,2,4-triazole derivative (14a) | 0.25 (MRSA) | Not Reported | Not Reported | nih.gov |

| Fluorobenzoylthiosemicarbazide (15a) | 7.82-15.63 | 7.82 | > 125 | mdpi.com |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | 6.25 | Not Reported | > 100 | nih.gov |

| Compound Structure | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |

|---|---|---|---|---|

| Benzothiazolyl-triazole analogue (4a) | 0.39 | Not Reported | Not Reported | ekb.eg |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | > 100 | > 100 | Not Reported | nih.gov |

| 1,2,3-Benzotriazine-4-one containing triazole | 0.0156 - 2.0 | Not Reported | 0.0156 - 2.0 | nih.gov |

In Vivo Mechanistic Studies in Model Organisms

To bridge the gap between in vitro activity and potential therapeutic application, promising compounds are advanced to studies in living organisms. These investigations focus on understanding how the compound behaves within a complex biological system and whether the mechanisms observed in cell culture translate to an in vivo context.

A critical aspect of in vivo research is determining if a compound can reach its intended target tissue. While formal pharmacokinetic and pharmacodynamic (PK/PD) studies are beyond this scope, the methodological approaches to investigate compound distribution are relevant. In the early stages, computational ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a compound, providing insights into its likely distribution and potential to cross biological barriers. pensoft.netmdpi.com

Experimental methodologies often involve the use of animal models. For example, in oncology research, patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are used to assess a compound's effect on tumor growth. drughunter.com Measuring a response in the tumor implicitly confirms that the compound has distributed to the target tissue. Furthermore, ex vivo target engagement studies can be performed where, after administering the compound to the animal, tissues are harvested and analyzed to directly measure the compound's interaction with its target protein, confirming both distribution and engagement in a living system. drughunter.com

Confirming that a compound modulates a specific biochemical pathway in a living organism is a key step. This is often accomplished using disease models in animals, such as mice. For assessing the in vivo antitumor activity of triazole derivatives, researchers have used models like Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors. researchgate.net

In these models, the assessment of pathway modulation is often indirect, measured through observable biological outcomes. Researchers monitor parameters such as changes in animal body weight, mean survival time, and tumor volume or weight. researchgate.net Hematological parameters are also analyzed to see if the compound affects blood cell counts, which can indicate a systemic biological response. researchgate.net For antifungal research, in vivo efficacy can be evaluated in mice infected with a pathogenic fungus like C. albicans. mdpi.com Successful protection of the animals from the infection provides strong evidence that the compound's mechanism of action is effective in a whole-organism context. mdpi.com

Probing Specific Biological Phenomena in Relevant Animal Models

Detailed and specific preclinical research on the compound this compound in animal models to elucidate mechanistic insights into its biological activity is not extensively available in publicly accessible scientific literature. The majority of available research focuses on the broader class of 1,2,4-triazole derivatives and their wide-ranging pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.

While the general class of triazoles has been studied in various animal models, specific data detailing the use of this compound to probe biological phenomena at a mechanistic level is scarce. For instance, a study on a series of structurally related (fluorobenzyl)triazolo[4,5-c]pyridines, which are isomers of the compound of interest, demonstrated anticonvulsant activity in rodent models of maximal electroshock-induced seizures. nih.gov However, this study focused on a different triazole core (1,2,3-triazolo[4,5-c]pyridine), making direct extrapolation of mechanistic details to this compound speculative.

The typical mechanism for antifungal triazoles involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Investigations into whether this compound operates through this or other mechanisms in animal models of fungal infections have not been specifically reported.

Similarly, while various 1,2,4-triazole derivatives have been evaluated in animal models for other therapeutic areas, the specific contribution and mechanistic action of the this compound moiety in these studies are not delineated.

Due to the limited availability of specific preclinical data for this compound in animal models, a detailed interactive data table on its use for probing biological phenomena cannot be constructed at this time. Further research is required to elucidate the specific in vivo biological activities and mechanistic pathways of this particular compound.

Advanced Analytical and Characterization Techniques in Research on 1 2 Fluorobenzyl 1h 1,2,4 Triazol 3 Amine

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic techniques are fundamental in the initial characterization of newly synthesized molecules. They provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the functional groups present, which collectively confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine, distinct signals corresponding to the different types of protons are expected. The protons of the benzyl (B1604629) group's methylene (B1212753) bridge would likely appear as a singlet. The aromatic protons of the 2-fluorobenzyl group would exhibit a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The proton on the triazole ring would present as a singlet, and the protons of the amine group would also likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the triazole ring would resonate at characteristic chemical shifts, with the carbon atom bonded to the amino group appearing at a different shift compared to the other ring carbon. The benzylic methylene carbon would also have a characteristic signal. The aromatic carbons of the 2-fluorobenzyl group would show multiple signals, with their chemical shifts influenced by the fluorine substituent and exhibiting carbon-fluorine coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. urfu.rursc.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling with neighboring protons would result in a multiplet, providing further structural confirmation. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for resolving fluorine-containing functional groups. urfu.ru

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁹F Chemical Shift (ppm, predicted) |

| Triazole-CH | 7.5 - 8.5 | 140 - 150 | - |

| Benzyl-CH₂ | 5.0 - 5.5 | 50 - 60 | - |

| Aromatic-H | 7.0 - 7.5 | 115 - 135 | - |

| Amine-NH₂ | 5.0 - 6.0 | - | - |

| Triazole-C-NH₂ | - | 155 - 165 | - |

| Aromatic-CF | - | 158 - 165 (d, ¹JCF ≈ 245 Hz) | -110 to -120 |

Note: The predicted chemical shift values are based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.